4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a triazine ring, with a chlorine atom at the 4-position and a cyclopropyl group at the 7-position
Mechanism of Action
Target of Action
Similar triazine derivatives have been reported to exhibit antimicrobial activity, suggesting that their targets could be enzymes or proteins essential for microbial growth .
Mode of Action
Triazine derivatives are known to interact with their targets, leading to inhibition of essential biological processes .
Biochemical Pathways
Based on the antimicrobial activity of similar triazine derivatives, it can be inferred that the compound might interfere with the biochemical pathways essential for microbial growth and survival .
Result of Action
Similar triazine derivatives have been reported to exhibit antimicrobial activity, suggesting that the compound might inhibit the growth and survival of microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrazole with a triazine derivative. For example, the preparation can start with the nucleophilic addition of an amine-substituted pyrazole to a substituted isothiocyanate in the presence of solvents like acetonitrile and dimethylformamide at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Biology: It is used as a probe in studying biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidines: These compounds share a similar fused ring system but differ in the position and type of substituents.
Triazine Derivatives: Compounds like 2,4,6-triamino-1,3,5-triazine (melamine) and 2,4-dichloro-6-methoxy-1,3,5-triazine are structurally related and have applications in materials science and medicinal chemistry.
Uniqueness
4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 7-position and the chlorine atom at the 4-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations .
Properties
IUPAC Name |
4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-8-11-4-10-7-3-6(5-1-2-5)12-13(7)8/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADYOGRNFJWSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=C2)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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